molecular formula C20H23ClN4O3S B2836839 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215805-08-5

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2836839
CAS No.: 1215805-08-5
M. Wt: 434.94
InChI Key: OZCBYUAPGSRFSJ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a benzamide core linked to a benzo[d]thiazol-2-yl moiety and a dimethylaminoethyl group, with a nitro substituent at the para position of the benzamide (Figure 1). The hydrochloride salt enhances its solubility and stability. The benzo[d]thiazol group is common in antimicrobial and anticancer agents , while the dimethylaminoethyl group may improve solubility and receptor binding, as seen in drugs like ranitidine .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.ClH/c1-13-5-10-17-18(14(13)2)21-20(28-17)23(12-11-22(3)4)19(25)15-6-8-16(9-7-15)24(26)27;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCBYUAPGSRFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4,5-dimethylbenzo[d]thiazole core. This can be achieved through the cyclization of 4,5-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Nitrobenzamide Group: The next step involves the nitration of a benzamide precursor to introduce the nitro group. This is usually done using a nitrating mixture of concentrated sulfuric acid and nitric acid.

    Coupling with Dimethylaminoethyl Group: The final step is the coupling of the dimethylaminoethyl group to the benzothiazole core. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent like dimethylaminoethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups depending on the reagent used.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s benzothiazole moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the nitro group can undergo bioreduction, generating reactive intermediates that can induce cellular damage.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₂₃ClN₅O₃S ~437.5 Benzamide, benzo[d]thiazol, dimethylaminoethyl, nitro, hydrochloride salt
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline carboxamide, dimethylaminopropyl, hydroxyl, hydrochloride salt
Ranitidine HCl C₁₃H₂₂ClN₄O₃S 350.87 Furanyl, thioether, nitroethenediamine, hydrochloride salt
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₆H₁₄ClN₃S 316.8 Thiazol-2-amine, benzylidene, dimethylamino, chloro

Key Observations :

  • The target compound shares the dimethylaminoethyl group with SzR-105 and ranitidine, which is critical for solubility and ionic interactions .
  • Unlike SzR-105 (quinoline core) and ranitidine (furan-thioether), the target compound’s benzo[d]thiazol group may confer distinct electronic properties, influencing binding to hydrophobic pockets .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Name Pharmacological Target (Hypothesized) Solubility (Predicted) LogP (Estimated) Key Advantages/Limitations
Target Compound Kinase/Enzyme inhibition Moderate (HCl salt) ~2.5 Enhanced solubility (HCl salt); nitro group may limit metabolic stability
SzR-105 CNS modulation High (HCl salt) ~1.8 Hydroxyl group enhances polarity; limited membrane permeability
Ranitidine HCl H₂ receptor antagonist High (HCl salt) ~0.4 Rapid oral absorption; nitro group may cause drug-drug interactions
4-(4-Chlorophenyl)-...-thiazol-2-amine Antimicrobial Low ~3.2 Chloro and benzylidene groups enhance lipophilicity

Key Observations :

  • Its nitro group differentiates it from SzR-105 and the thiazol-2-amine derivative, possibly conferring unique electron-deficient interactions in enzyme binding .
  • The hydrochloride salt, as in ranitidine, likely improves aqueous solubility compared to neutral analogs .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C21H23ClN4OS
  • Molecular Weight : Approximately 447.0 g/mol

The structure includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, which are essential for its biological activity. The presence of a nitro group further enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.
  • Gene Expression Regulation : The compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary assays indicate effectiveness against certain bacterial strains, indicating potential utility as an antimicrobial agent.
  • Neuroprotective Effects : Some research suggests that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction.
  • Neuroprotective Study :
    In vitro experiments demonstrated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. This suggests a potential role in therapeutic strategies for neurodegenerative diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride?

  • Answer: The synthesis involves multi-step organic reactions, including amide bond formation between substituted benzoyl chloride and a dimethylaminoethyl-thiazole intermediate. Key steps include:

  • Coupling Reaction: Use of dichloromethane or DMF as solvents under reflux, with catalysts like triethylamine to enhance yields .
  • Purification: Column chromatography or recrystallization to isolate intermediates.
  • Final Hydrochloride Salt Formation: Treatment with HCl in ethanol to precipitate the hydrochloride salt .
  • Analytical Validation: Confirmation via 1H NMR^1 \text{H NMR} (for proton environments), 13C NMR^{13} \text{C NMR} (carbon backbone), and HPLC (purity >95%) .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Answer: Techniques include:

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon signals to confirm substituent positions (e.g., dimethylaminoethyl and nitrobenzamide groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D molecular geometry; SHELX software is standard for refinement .

Q. What are common impurities observed during synthesis, and how are they addressed?

  • Answer: Common impurities include unreacted starting materials (e.g., residual benzoyl chloride) or byproducts from incomplete coupling.

  • Mitigation Strategies:
  • TLC Monitoring: Tracks reaction progress using silica plates and UV visualization .
  • HPLC-DAD: Detects impurities via retention time discrepancies and UV spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Recommended approaches:

  • Dose-Response Curves: Establish IC50_{50} values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Structural Comparisons: Use SAR (Structure-Activity Relationship) to correlate substituent effects (e.g., nitro group vs. sulfonamide analogs) .
  • Meta-Analysis: Cross-reference data from high-throughput screening libraries and PubChem BioAssay .

Q. What experimental designs optimize the compound’s selectivity for target enzymes (e.g., kinases or ubiquitin ligases)?

  • Answer:

  • Competitive Binding Assays: Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity against off-target proteins .
  • Crystallographic Studies: Co-crystallize the compound with target enzymes (e.g., using SHELXD for phase determination) to identify key binding interactions .
  • Computational Docking: Validate hypotheses with molecular dynamics simulations (e.g., AutoDock Vina) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Answer:

  • Functional Group Modifications: Replace labile groups (e.g., nitro with trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug Strategies: Introduce hydrolyzable moieties (e.g., ester groups) to enhance bioavailability .
  • In Vitro Microsomal Assays: Use liver microsomes to screen metabolic degradation pathways .

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